1-(Trimethylsilyl)pipérazine

Vue d'ensemble

Description

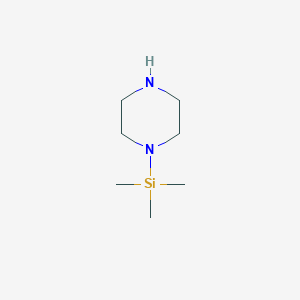

1-(Trimethylsilyl)piperazine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a piperazine ring

Applications De Recherche Scientifique

1-(Trimethylsilyl)piperazine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development, particularly in the design of piperazine-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials with unique electrical, optical, and mechanical properties.

Mécanisme D'action

Target of Action

1-(Trimethylsilyl)piperazine is a derivative of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule . The primary targets of piperazine derivatives are typically dependent on the therapeutic class of the drug in which they are used .

Mode of Action

For instance, some piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways depending on their specific structure and the therapeutic class of the drug in which they are used .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule . Piperazine derivatives are known to impact the physicochemical properties of the final molecule, such as basicity and solubility, which positively affect pharmacokinetics .

Result of Action

It has been reported that 1,4-bis-n,n-(trimethylsilyl)piperazine can be used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (cvd) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1-(Trimethylsilyl)piperazine. For instance, the transformation of 1,4-Bis-N,N-(trimethylsilyl)piperazine in low-power plasma conditions was investigated, and it was shown that the compound undergoes destruction, accompanied by H and CH elimination and CN formation .

Analyse Biochimique

Biochemical Properties

1-(Trimethylsilyl)piperazine plays a significant role in biochemical reactions, particularly in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD) . It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of silicon carbonitride coatings. The compound’s interaction with enzymes such as acetylcholinesterase (AchE) and gamma-aminobutyric acid (GABA) neurotransmitters has been documented . These interactions are crucial for its role in biochemical processes, influencing the stability and reactivity of the compound.

Cellular Effects

1-(Trimethylsilyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperazine derivatives, including 1-(Trimethylsilyl)piperazine, can induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This compound’s impact on cellular metabolism and gene expression highlights its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(Trimethylsilyl)piperazine involves its interaction with biomolecules at the molecular level. The trimethylsilyl group in the compound provides chemical inertness and a large molecular volume, making it useful in various applications . The compound’s binding interactions with enzymes, such as acetylcholinesterase, result in enzyme inhibition or activation, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Trimethylsilyl)piperazine change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to plasma conditions . Studies have shown that the compound undergoes destruction, accompanied by the elimination of hydrogen and carbon-hydrogen bonds, leading to the formation of silicon carbonitride films

Dosage Effects in Animal Models

The effects of 1-(Trimethylsilyl)piperazine vary with different dosages in animal models. High doses of the compound can cause toxic or adverse effects, including neurotoxic symptoms and gastrointestinal disturbances . Understanding the dosage effects of 1-(Trimethylsilyl)piperazine is crucial for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

1-(Trimethylsilyl)piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels Studies have shown that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, affecting the energy management of the organisms . These interactions highlight the compound’s potential as a therapeutic agent in various metabolic disorders.

Transport and Distribution

The transport and distribution of 1-(Trimethylsilyl)piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins The compound’s localization and accumulation in specific cellular compartments are crucial for its activity and function

Subcellular Localization

1-(Trimethylsilyl)piperazine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization within the cell, highlighting the importance of understanding its subcellular distribution. Studies have shown that the compound associates with the plasma membrane, where it exerts its biological effects . This information is crucial for developing targeted therapies and understanding the compound’s mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)piperazine can be synthesized through the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Trimethylsilyl chloride} \rightarrow \text{1-(Trimethylsilyl)piperazine} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of 1-(Trimethylsilyl)piperazine involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Trimethylsilyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the trimethylsilyl group.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of 1-(Trimethylsilyl)piperazine.

Reduction: Piperazine and other derivatives.

Substitution: Various substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

1,4-Bis(trimethylsilyl)piperazine: Similar in structure but with two trimethylsilyl groups.

N-Trimethylsilyl-N-methylpiperazine: Contains a methyl group in addition to the trimethylsilyl group.

Uniqueness: 1-(Trimethylsilyl)piperazine is unique due to its single trimethylsilyl group, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective modification of the piperazine ring is desired.

Propriétés

IUPAC Name |

trimethyl(piperazin-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 | |

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540494-46-0 | |

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)